molecular formula C15H17BrN2O2 B2701956 3-(4-Bromophenyl)-N-(4-cyanooxan-4-YL)propanamide CAS No. 1436201-88-5

3-(4-Bromophenyl)-N-(4-cyanooxan-4-YL)propanamide

Cat. No.: B2701956
CAS No.: 1436201-88-5
M. Wt: 337.217
InChI Key: PJOVEYSPLSSGMA-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-N-(4-cyanooxan-4-yl)propanamide ( 1436201-88-5) is a high-purity chemical compound offered for research and development purposes. This advanced synthetic intermediate has a molecular formula of C15H17BrN2O2 and a molecular weight of 337.21 g/mol . The compound features a bromophenyl group and a tetrahydropyran ring bearing a cyano substituent, making it a valuable scaffold in medicinal chemistry and drug discovery research. The compound is characterized by a predicted density of 1.42±0.1 g/cm³ and a predicted boiling point of 569.2±50.0 °C . Its structural complexity, with four rotatable bonds and a polar surface area of 62.1 Ų, suggests potential for interesting physicochemical properties and bioactivity . Researchers utilize this compound primarily as a key building block in the synthesis of more complex molecules for pharmaceutical testing and development. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or household use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

3-(4-bromophenyl)-N-(4-cyanooxan-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2/c16-13-4-1-12(2-5-13)3-6-14(19)18-15(11-17)7-9-20-10-8-15/h1-2,4-5H,3,6-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOVEYSPLSSGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)CCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

3-(4-Bromophenyl)-N-(4-cyanooxan-4-YL)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Properties

  • Molecular Formula : C15H14BrN2O
  • Molecular Weight : 304.182 g/mol
  • IUPAC Name : 3-(4-bromophenyl)-N-(4-cyanooxan-4-YL)propanamide

The compound features a bromophenyl group and a cyanooxan moiety, which contribute to its biological activity.

Biological Activity

Anticancer Properties

Research has indicated that compounds similar to 3-(4-Bromophenyl)-N-(4-cyanooxan-4-YL)propanamide exhibit significant anticancer activity. For instance, studies have shown that the introduction of bromine and cyano groups can enhance the ability of compounds to induce apoptosis in cancer cells.

  • Mechanism of Action : The compound may trigger apoptotic pathways by modulating key signaling molecules involved in cell survival and death. Specifically, it may affect the expression of proteins such as Bcl-2 and caspases, leading to increased apoptosis in cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses broad-spectrum activity against various bacterial strains.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The inhibition zones indicate effective antimicrobial activity, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines, potentially benefiting conditions characterized by chronic inflammation.

Case Studies

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with 3-(4-Bromophenyl)-N-(4-cyanooxan-4-YL)propanamide resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM across different cell types.
  • Antimicrobial Efficacy : In a comparative study, the compound was tested against standard antibiotics. It showed comparable or superior activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.
  • Inflammation Model : In vivo studies using murine models of inflammation revealed that administration of the compound significantly reduced paw swelling and inflammatory markers compared to control groups.

Comparison with Similar Compounds

N-Substituent Modifications

  • Compound 20k (N-((3-(4-Bromophenyl)isoxazol-5-yl)methyl)propanamide)
    • Structure : Features an isoxazole ring substituted with a 4-bromophenyl group and a propanamide chain.
    • Synthesis : Achieved in 86% yield via condensation reactions, highlighting the robustness of bromophenyl incorporation in heterocyclic systems .
  • Compound 7 (3-(1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl)-N-(tert-butylsulfonyl)propanamide)
    • Structure : Combines bromophenyl and chlorophenyl groups on a pyrazole ring.
    • Synthesis : Lower yield (22%), suggesting steric challenges in multi-aryl substitutions .
  • 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-2-methylphenyl)propanamide
    • Structure : Furyl-linked bromophenyl group with a chloro-methylphenyl N-substituent.
    • Relevance : Demonstrates the versatility of bromophenyl-propanamide derivatives in forming π-π interactions, as seen in its solid-state packing .

Propanamide Backbone Modifications

  • N-(4-Bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride
    • Structure : Piperidine ring replaces the oxane group, introducing basicity and solubility via the hydrochloride salt.
    • Application : Likely targets ion channels or receptors due to its charged tertiary amine .

GLUT4 Inhibition

  • N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide
    • Activity : Binds to GLUT4 in myeloma cells, analogous to ritonavir’s glucose modulation .
    • Comparison : The 4-bromophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to fluorophenyl analogs.

Adenosine A2B Receptor Targeting

  • N-(4-Bromophenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIj) Activity: Flavone-propanamide hybrid with adenosine receptor affinity. Structural Insight: The bromophenyl group likely stabilizes receptor binding via hydrophobic interactions, as evidenced by its 40% yield and crystallinity .

Physicochemical and Crystallographic Properties

Crystallographic Stability

  • 3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide
    • Crystal Packing : Stabilized by N–H⋯O and O–H⋯N hydrogen bonds and π-π interactions (centroid distance: 3.776 Å).
    • Relevance : The bromophenyl group’s electron-withdrawing nature may enhance molecular planarity and packing efficiency .

Spectroscopic Data

  • N-(4-Bromophenyl)-3-(1H-pyrazol-1-yl)propanamide
    • NMR/IR : Key peaks include aromatic C–H stretches (~3100 cm⁻¹) and carbonyl signals (~1689 cm⁻¹), consistent with propanamide derivatives .

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